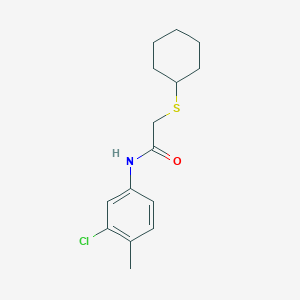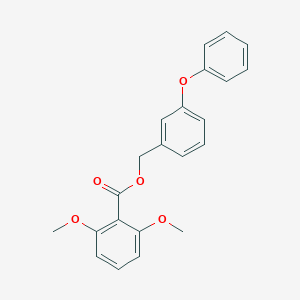![molecular formula C18H18N2O3S2 B255476 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the inhibition of specific enzymes and pathways in cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase and DNA polymerase, which are essential enzymes for cell division and replication. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have specific biochemical and physiological effects on cancer cells and bacteria. This compound induces apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell membrane of bacteria, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include its high potency and specificity for cancer cells and bacteria. This compound has also shown low toxicity in non-cancerous cells. The limitations of using this compound include its low solubility in water and its potential for off-target effects.
Orientations Futures
For research on 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide include the optimization of its synthesis method for higher yield and purity. This compound could also be further studied for its potential as an anticancer and antimicrobial agent in vivo. Additionally, its potential for use in other fields, such as materials science and catalysis, could be explored.
Méthodes De Synthèse
The synthesis of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a base. The product is then purified through recrystallization. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains.
Propriétés
Nom du produit |
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
Formule moléculaire |
C18H18N2O3S2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O3S2/c1-10-7-11(2)16(12(3)8-10)17(21)20-18-19-14-6-5-13(25(4,22)23)9-15(14)24-18/h5-9H,1-4H3,(H,19,20,21) |
Clé InChI |
VQVBCSSUQYBFRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)

![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
